Bis(2-hydroxyethyl)-D8-amine

Isotope Dilution Mass Spectrometry Quantitative LC-MS/MS Analytical Method Validation

Laboratories quantifying diethanolamine by LC-MS/MS face matrix suppression and isotopic overlap when using unlabeled internal standards, compromising EPA and ICH-compliant method accuracy. Bis(2-hydroxyethyl)-D8-amine (CAS 103691-51-6) directly resolves these challenges: • +8.05 Da mass shift ensures baseline MS resolution from the native analyte's isotopic envelope, eliminating cross-talk in MRM workflows. • Specified as the surrogate standard in ASTM D7599-16 for surface water monitoring, with validated recoveries of 96-102% and %RSD ≤10.5% across 25-500 μg/L. • ≥98 atom % D enrichment supports ICH Q3A/Q3B impurity method validation; avoids the calibration bias introduced by lower-enrichment D4 analogs. • Supplied with documented room-temperature stability and Certificate of Analysis, reducing method development and cross-validation time.

Molecular Formula C4H11NO2
Molecular Weight 113.18 g/mol
CAS No. 103691-51-6
Cat. No. B121010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)-D8-amine
CAS103691-51-6
Synonyms2,2’-iminobis-Ethan-1,1,2,2-d4-ol; 
Molecular FormulaC4H11NO2
Molecular Weight113.18 g/mol
Structural Identifiers
SMILESC(CO)NCCO
InChIInChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2
InChIKeyZBCBWPMODOFKDW-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2-hydroxyethyl)-D8-amine: Deuterated Diethanolamine Standard


Bis(2-hydroxyethyl)-D8-amine (CAS 103691-51-6), also known as diethanolamine-d8, is a stable isotope-labeled analog of diethanolamine in which eight hydrogen atoms are replaced by deuterium [1]. Its molecular formula is C4H3D8NO2 with a molecular weight of 113.19 g/mol, representing an exact mass shift of +8.05 Da relative to the unlabeled diethanolamine (105.14 g/mol) [1]. The compound is typically supplied at ≥98 atom % D isotopic enrichment [2]. As a deuterated internal standard, it serves as a critical tool for quantitative LC-MS/MS analysis of diethanolamine and related ethanolamines in environmental, biological, and pharmaceutical matrices where isotopic discrimination and matrix effect correction are required [3].

Why Bis(2-hydroxyethyl)-D8-amine Is Irreplaceable


In isotope dilution mass spectrometry (IDMS), the internal standard must be chemically identical to the analyte yet spectrally distinguishable; unlabeled diethanolamine (CAS 111-42-2) fails this requirement as it co-elutes with the native analyte and cannot be resolved by mass spectrometry . Among deuterated alternatives, Bis(2-hydroxyethyl)-D8-amine provides a +8 Da mass shift, which ensures baseline separation from the analyte's isotopic envelope and eliminates cross-talk between channels in multiple reaction monitoring (MRM) workflows . Critically, the ASTM D7599 standard method for ethanolamine determination in surface water specifies diethanolamine-d8 as the surrogate standard, establishing a regulatory-grade precedent that alternative internal standards lack [1][2]. Lower enrichment deuterated analogs (e.g., partially labeled d4 variants) introduce isotopic impurity artifacts that degrade calibration linearity and lower accuracy, whereas the ≥98 atom % D specification of Bis(2-hydroxyethyl)-D8-amine is explicitly validated for quantitative LC-MS/MS applications .

Bis(2-hydroxyethyl)-D8-amine Quantitative Evidence


Isotopic Enrichment Requirements for IDMS

Bis(2-hydroxyethyl)-D8-amine is supplied at ≥98 atom % D isotopic enrichment, a specification that directly supports calibration linearity in isotope dilution mass spectrometry (IDMS) workflows . In comparison, unlabeled diethanolamine (CAS 111-42-2) contains 0 atom % D and cannot serve as an internal standard due to complete spectral overlap with the native analyte . Partially deuterated or lower-enrichment alternatives (e.g., <95 atom % D) introduce isotopic impurity that manifests as non-linear calibration curves and compromised accuracy at low analyte concentrations .

Isotope Dilution Mass Spectrometry Quantitative LC-MS/MS Analytical Method Validation

ASTM D7599 Validation as Surrogate Standard

The ASTM D7599-16 standard method for determining ethanolamines in surface water by LC-MS/MS explicitly designates diethanolamine-d8 as the surrogate standard [1]. In the method validation data, diethanolamine-d8 achieved a mean recovery of 96.34% (n=24, RSD=6%) at a spiked concentration of 25 μg/L and 101.57% recovery at 200 μg/L, demonstrating consistent performance across the analytical range [1][2]. Unlabeled diethanolamine cannot be used for this purpose due to co-elution and inability to correct for matrix suppression; alternative deuterated ethanolamines (e.g., triethanolamine-d12) are structurally dissimilar and introduce differential ionization efficiency artifacts . The D8 labeling provides a +8 Da mass shift that falls within the optimal 3-10 Da window for minimizing isotopic cross-talk in MRM transitions .

Environmental Analysis Surface Water Testing Regulatory Compliance

Mass Shift Advantage for MS Detection

Bis(2-hydroxyethyl)-D8-amine exhibits an exact mass of 113.12919 Da, representing a +8.05 Da mass differential relative to unlabeled diethanolamine (105.08 Da exact mass) [1][2]. This mass shift is achieved through perdeuteration of all eight aliphatic hydrogens on the two hydroxyethyl groups, as confirmed by the linear formula (HOCD2CD2)2NH [3]. In comparison, alternative D4-labeled diethanolamine provides only a +4 Da shift, which may be insufficient for baseline resolution from the M+2 and M+4 natural isotopic peaks of the unlabeled analyte . The +8 Da differential places the internal standard signal in a region of the mass spectrum with negligible natural isotopic contribution from the analyte, eliminating spectral interference and enabling accurate peak integration .

Mass Spectrometry Selected Ion Monitoring MRM Optimization

Deuterium Retention in Synthetic Chemistry

A published synthesis of spiromustine-d8 demonstrates that diethanolamine-d8 can be produced efficiently from ethylene glycol-d6 via a 2-imino-1,3-oxazolidine intermediate with no detectable deuterium exchange [1]. This stability profile is critical for downstream synthetic applications; the resultant diethanolamine-d8 was subsequently converted to spiromustine-d8 and other octadeuterated nitrogen mustards without isotopic scrambling [1]. In contrast, partially deuterated analogs (e.g., D4 or mixed-labeling patterns) may exhibit site-specific H/D exchange during amine chemistry, leading to isotopic dilution and compromised labeling integrity . The perdeuteration of all eight aliphatic positions ensures uniform isotopic substitution that remains intact through multistep synthetic sequences [1].

Stable Isotope Synthesis Deuterated Drug Development Nitrogen Mustard Synthesis

Physical-Chemical Profile and Stability

Bis(2-hydroxyethyl)-D8-amine has a molecular weight of 113.19 g/mol, compared to 105.14 g/mol for unlabeled diethanolamine [1][2]. The compound is specified for storage at room temperature with stability guaranteed for three years under recommended conditions, after which re-analysis for chemical purity is advised . This contrasts with some deuterated alkanolamines that require refrigerated storage (2-8°C) to prevent degradation . The non-hazardous shipping classification (NON-HAZARDOUS FOR TRANSPORT) further differentiates this compound from corrosive or regulated amine derivatives, reducing procurement complexity and shipping costs .

Chemical Procurement Laboratory Inventory Quality Control

Bis(2-hydroxyethyl)-D8-amine Applications


Environmental Monitoring per ASTM D7599

Bis(2-hydroxyethyl)-D8-amine is the specified surrogate standard in ASTM D7599-16 for quantifying diethanolamine in surface water by LC-MS/MS. In this application, the compound is spiked into water samples at known concentrations (typically 25-500 μg/L calibration range) to correct for matrix suppression and instrument variability [1]. The method validation demonstrates 96.34% recovery at 25 μg/L and 101.57% recovery at 200 μg/L, with %RSD values ≤10.5% across the analytical range [1][2]. Laboratories performing EPA-mandated or regulatory environmental monitoring should procure the D8-labeled standard specifically to meet ASTM method requirements; unlabeled diethanolamine or alternative deuterated ethanolamines are not method-compliant substitutes.

Pharmaceutical Impurity Testing by IDMS

In pharmaceutical quality control, diethanolamine is monitored as a potential impurity or degradation product in formulations containing diethanolamide excipients or in active pharmaceutical ingredients synthesized via ethanolamine intermediates. Bis(2-hydroxyethyl)-D8-amine serves as the internal standard for IDMS quantification, leveraging its +8.05 Da mass shift to achieve baseline resolution from the native analyte . The ≥98 atom % D enrichment specification ensures calibration linearity across typical impurity ranges (0.1-100 ppm), supporting ICH Q3A/Q3B compliance for impurity method validation . Procurement of the D8 variant is essential for accurate quantification; partially deuterated analogs (e.g., D4) risk isotopic overlap with the analyte's natural M+2 and M+4 peaks, introducing positive bias at low impurity levels.

Deuterated Drug Building Block Synthesis

Bis(2-hydroxyethyl)-D8-amine functions as a perdeuterated building block for synthesizing octadeuterated nitrogen mustards, including spiromustine-d8 and related antineoplastic agents [3]. The synthetic route from ethylene glycol-d6 through a 2-imino-1,3-oxazolidine intermediate proceeds with no detectable deuterium exchange, preserving the isotopic labeling integrity through multistep transformations [3]. This perdeuteration pattern supports pharmacokinetic studies where deuterium isotope effects on metabolism (e.g., CYP450-mediated oxidation) are being evaluated. Laboratories synthesizing deuterated drug candidates for ADME studies should procure the fully deuterated D8 variant; partially labeled or mixed-isotope alternatives introduce labeling heterogeneity that confounds metabolic tracing and quantification.

Ethanolamine Panel Method Development

Analytical laboratories developing in-house LC-MS/MS methods for ethanolamine panels (diethanolamine, triethanolamine, N-methyldiethanolamine, N-ethyldiethanolamine) can leverage Bis(2-hydroxyethyl)-D8-amine as a universal surrogate standard for method cross-validation. The compound's +8 Da mass differential ensures it elutes within the same retention time window as native diethanolamine while remaining fully resolved in the mass domain . This behavior supports single-point calibration and matrix-matched standard addition protocols. Procurement of the D8 compound with documented 98 atom % D enrichment and room-temperature stability specifications reduces method development time and ensures long-term method reproducibility across multiple instruments and operators.

Technical Documentation Hub

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